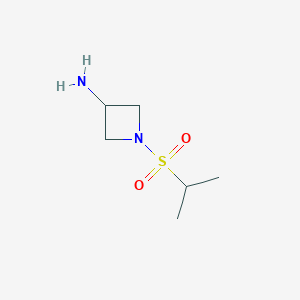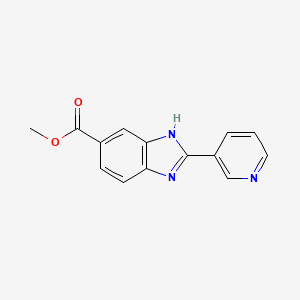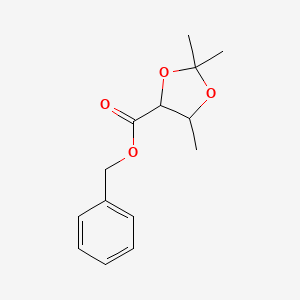
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a pyrazine ring, which is a six-membered ring containing two nitrogen atoms. The compound also features a cyano group, a chloro group, and an ester functional group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate typically involves the reaction of 3-chloro-6-cyano-2-oxopyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The general reaction scheme is as follows:
3-chloro-6-cyano-2-oxopyrazine+ethyl bromoacetateK2CO3,acetoneEthyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Hydrolysis: Formation of 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetic acid.
Reduction: Formation of 2-(3-chloro-6-amino-2-oxopyrazin-1-yl)acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can enhance its binding affinity to molecular targets, making it a potent compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(3-chloro-6-cyano-2-oxopyridin-1-yl)acetate
- Ethyl 2-(3-chloro-6-cyano-2-oxopyrimidin-1-yl)acetate
- Ethyl 2-(3-chloro-6-cyano-2-oxopyrazol-1-yl)acetate
Uniqueness
Ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of heterocyclic compounds and in the development of new pharmaceuticals.
Propiedades
Fórmula molecular |
C9H8ClN3O3 |
|---|---|
Peso molecular |
241.63 g/mol |
Nombre IUPAC |
ethyl 2-(3-chloro-6-cyano-2-oxopyrazin-1-yl)acetate |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-7(14)5-13-6(3-11)4-12-8(10)9(13)15/h4H,2,5H2,1H3 |
Clave InChI |
MAJCRFANKOMQFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=CN=C(C1=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



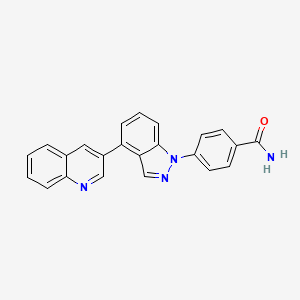
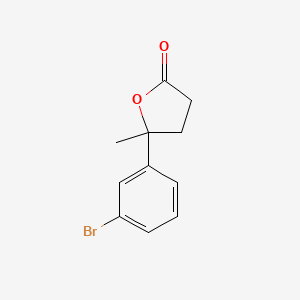


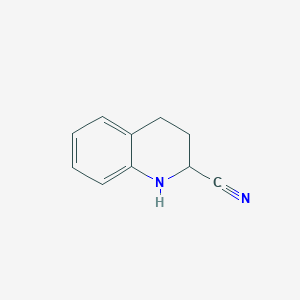
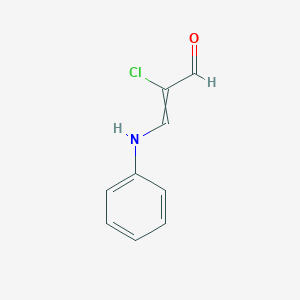
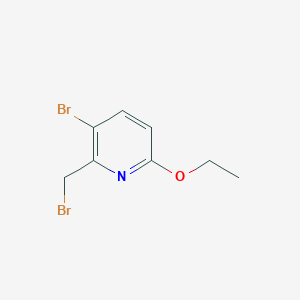

![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
